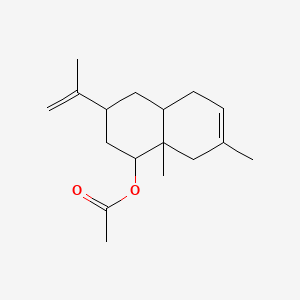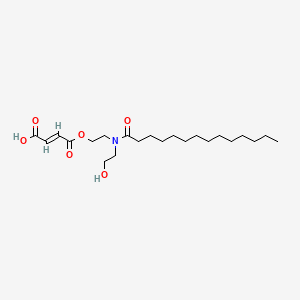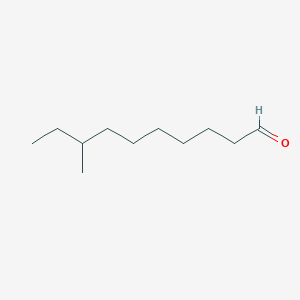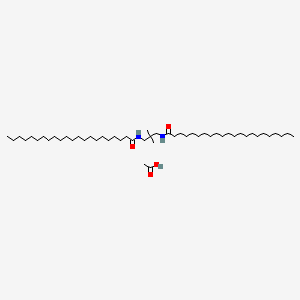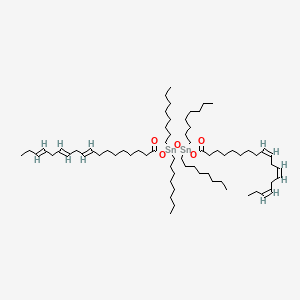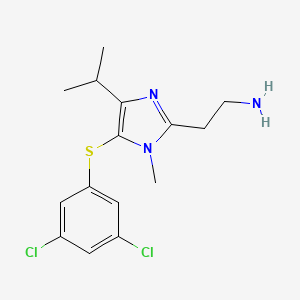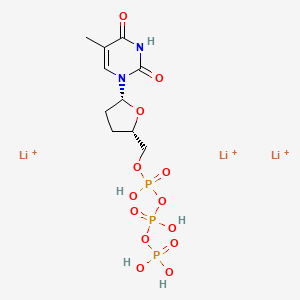
Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, trilithium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 300-368-5, also known as 5-chloro-2-methyl-4-isothiazolin-3-one, is a widely used biocide. It is part of the isothiazolinone family, which is known for its antimicrobial properties. This compound is commonly used as a preservative in various industrial and consumer products, including paints, adhesives, and personal care products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methyl-4-isothiazolin-3-one typically involves the reaction of 2-methyl-4-isothiazolin-3-one with chlorine gas. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 5-position of the isothiazolinone ring. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst to facilitate the chlorination process.
Industrial Production Methods
In industrial settings, the production of 5-chloro-2-methyl-4-isothiazolin-3-one is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. The product is then purified through distillation or crystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
5-chloro-2-methyl-4-isothiazolin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the parent isothiazolinone.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 2-methyl-4-isothiazolin-3-one.
Substitution: Various substituted isothiazolinones depending on the nucleophile used.
科学的研究の応用
5-chloro-2-methyl-4-isothiazolin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a biocide in chemical formulations to prevent microbial growth.
Biology: Employed in biological research to study its effects on microbial cells and its potential as an antimicrobial agent.
Medicine: Investigated for its potential use in antimicrobial treatments and as a preservative in pharmaceutical formulations.
Industry: Widely used in industrial applications such as paints, adhesives, and personal care products to extend shelf life and prevent microbial contamination.
作用機序
The antimicrobial activity of 5-chloro-2-methyl-4-isothiazolin-3-one is attributed to its ability to disrupt microbial cell membranes and inhibit key enzymes involved in cellular metabolism. The compound targets enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase, which are essential for the Krebs cycle. By inhibiting these enzymes, the compound effectively halts cellular respiration and energy production, leading to cell death.
類似化合物との比較
Similar Compounds
2-methyl-4-isothiazolin-3-one: The parent compound without the chlorine substitution.
1,2-benzisothiazolin-3-one: Another isothiazolinone derivative with similar antimicrobial properties.
Methylisothiazolinone: A widely used biocide in personal care products.
Uniqueness
5-chloro-2-methyl-4-isothiazolin-3-one is unique due to its enhanced antimicrobial activity compared to its parent compound, 2-methyl-4-isothiazolin-3-one. The presence of the chlorine atom increases its efficacy against a broader spectrum of microorganisms, making it a preferred choice in various applications.
特性
CAS番号 |
93939-78-7 |
|---|---|
分子式 |
C10H17Li3N2O13P3+3 |
分子量 |
487.1 g/mol |
IUPAC名 |
trilithium;[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O13P3.3Li/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h4,7-8H,2-3,5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17);;;/q;3*+1/t7-,8+;;;/m0.../s1 |
InChIキー |
FBBUAOHRFHGJHY-WCZHJHOJSA-N |
異性体SMILES |
[Li+].[Li+].[Li+].CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
正規SMILES |
[Li+].[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12690008.png)
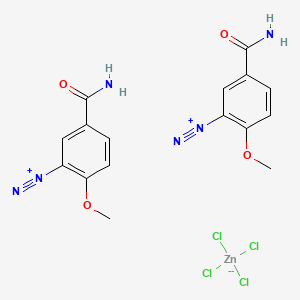
![1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12690028.png)

